molecular formula C15H20O3 B14287865 1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one CAS No. 117690-48-9

1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one

Katalognummer: B14287865
CAS-Nummer: 117690-48-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: LTLFGIKJLCOFRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one is an organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of a reactive ketoethylenic group –CO–CH=CH–, which is responsible for their diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The reactive ketoethylenic group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects . The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one can be compared with other chalcones and related compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

117690-48-9

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

1-(4-butoxy-2-hydroxy-5-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C15H20O3/c1-4-6-8-18-15-10-14(17)13(11(3)16)9-12(15)7-5-2/h5,9-10,17H,2,4,6-8H2,1,3H3

InChI-Schlüssel

LTLFGIKJLCOFRN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=C(C=C1CC=C)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.